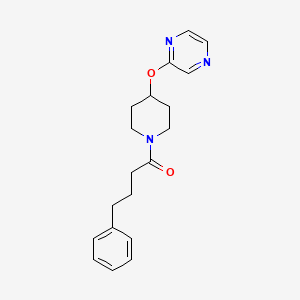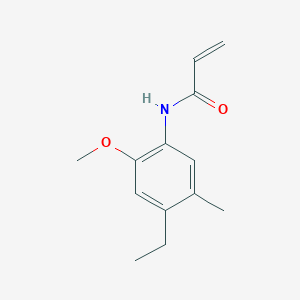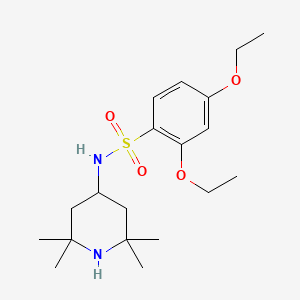
4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a quinazolinone derivative. Quinazolinones and their derivatives are an important class of compounds with a wide range of pharmacological activities . The compound also contains a benzyl group, which is often seen in pharmacologically active compounds .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the quinazolinone ring system. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The benzyl group could participate in free radical reactions . The quinazolinone could potentially undergo reactions at the carbonyl groups or at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Characterization
The compound is relevant in the context of synthetic organic chemistry, particularly in the synthesis of quinazolinones, which are important for their diverse biological activities. For instance, a palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols in water has been developed for the synthesis of 4-phenylquinazolinones. This method involves N-benzylation, benzylic C-H amidation, and dehydrogenation, highlighting a novel approach to constructing these compounds efficiently (Hidemasa Hikawa et al., 2012).
Antimicrobial and Antitumor Activities
Some quinazoline derivatives have been evaluated for their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives, including quinazoline structures, were synthesized and demonstrated good to moderate antimicrobial activities against various microorganisms (H. Bektaş et al., 2007). Furthermore, quinazolinone and substituted-(4-methylbenzamido)benzamide compounds were designed and synthesized, with some exhibiting significant in-vitro antitumor activity, indicating their potential as therapeutic agents (A. Alanazi et al., 2014).
Sigma-2 Receptor Imaging
The compound's structure is similar to benzamide analogs used in imaging the sigma-2 receptor status of solid tumors with positron emission tomography (PET). Fluorine-18 labeled benzamide analogs, for example, have been synthesized and evaluated as potential ligands for PET imaging, demonstrating high tumor uptake and acceptable tumor/normal tissue ratios (Z. Tu et al., 2007).
Innovative Synthesis Techniques
Research has also focused on developing practical and scalable synthetic routes for related compounds, showcasing advancements in medicinal chemistry synthesis that are relevant for the production of pharmaceuticals. For instance, a novel and efficient synthesis method for YM758 monophosphate, an If channel inhibitor, highlights the importance of innovative synthetic routes in drug development (S. Yoshida et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O5/c1-4-13-30-26(33)19-11-9-18(10-12-19)16-32-27(34)21-14-24(36-2)25(37-3)15-23(21)31(28(32)35)17-20-7-5-6-8-22(20)29/h5-12,14-15H,4,13,16-17H2,1-3H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZACQOZEGUZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Isopentyloxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2953375.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2953377.png)




![2-[2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2953384.png)

![N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]but-2-ynamide](/img/structure/B2953391.png)
![(2-Phenylthiazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2953395.png)

![5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2953397.png)
![N-[(Z)-2-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-methoxyaniline](/img/structure/B2953398.png)